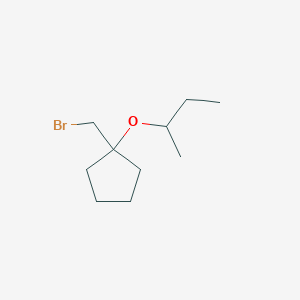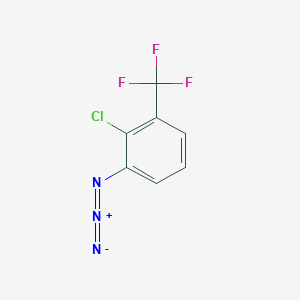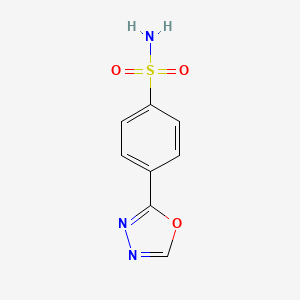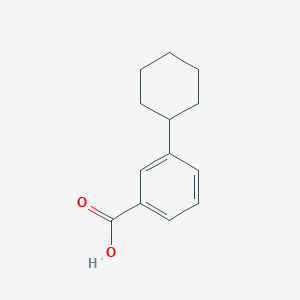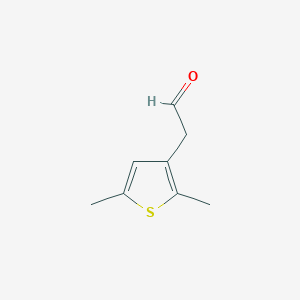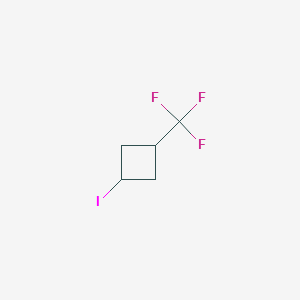
1-Iodo-3-(trifluoromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(trifluoromethyl)cyclobutane is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(trifluoromethyl)cyclobutane can be synthesized through various methods. One efficient method involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethane (TMSCF3) and a fluoride source . Another method involves the deoxygenation of bis-carboxylate systems using tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methods similar to those used in laboratory settings. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the cyclobutane ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-Iodo-3-(trifluoromethyl)cyclobutane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Iodo-3-(trifluoromethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the iodine atom can participate in various chemical transformations. These interactions can affect the compound’s behavior in different chemical and biological environments .
Comparaison Avec Des Composés Similaires
- 1-Bromo-3-(trifluoromethyl)cyclobutane
- 1-Chloro-3-(trifluoromethyl)cyclobutane
- 1-Fluoro-3-(trifluoromethyl)cyclobutane
Comparison: 1-Iodo-3-(trifluoromethyl)cyclobutane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs.
Propriétés
Formule moléculaire |
C5H6F3I |
|---|---|
Poids moléculaire |
250.00 g/mol |
Nom IUPAC |
1-iodo-3-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5H6F3I/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2H2 |
Clé InChI |
QJIWUYXPNJYABU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

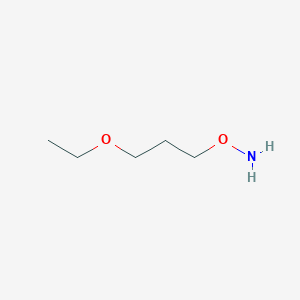
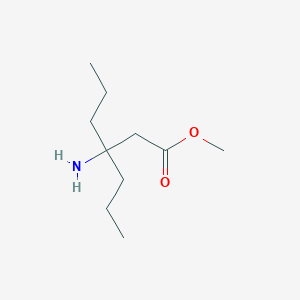
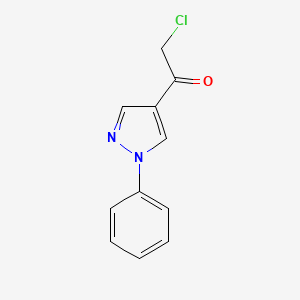


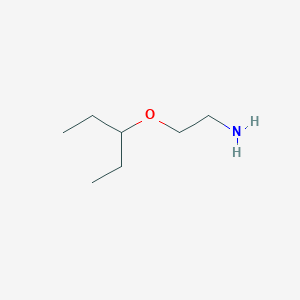
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
